![molecular formula C13H19N3O2 B2539328 1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-52-4](/img/structure/B2539328.png)
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that is commonly referred to as HPP. HPP has gained significant attention in the scientific community due to its potential use in scientific research. In
Mechanism of Action
HPP's mechanism of action involves the inhibition of PTP1B. PTP1B is an enzyme that dephosphorylates insulin receptor substrate 1 (IRS-1), leading to the inhibition of insulin signaling. By inhibiting PTP1B, HPP increases the phosphorylation of IRS-1, leading to improved insulin sensitivity.
Biochemical and Physiological Effects:
HPP's inhibition of PTP1B has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPP increases glucose uptake in insulin-resistant cells and improves glucose tolerance in diabetic mice. Additionally, HPP has been shown to improve lipid metabolism and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using HPP in lab experiments is its specificity for PTP1B inhibition. This specificity allows for targeted modulation of insulin signaling without affecting other biological pathways. However, one limitation of using HPP is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Future Directions
For HPP research include exploring its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Additionally, HPP's ability to modulate insulin signaling may have implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of HPP in these areas.
Synthesis Methods
The synthesis of HPP involves the reaction of 4-(hydroxymethyl)piperidine with 2-methyl-3-pyrazolecarboxaldehyde in the presence of a base. This reaction results in the formation of HPP as a yellow solid. The yield of HPP can be improved by optimizing the reaction conditions such as temperature, solvent, and base concentration.
Scientific Research Applications
HPP has shown potential in scientific research due to its ability to target and modulate certain biological pathways. Specifically, HPP has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition leads to improved insulin sensitivity, making HPP a potential therapeutic agent for the treatment of type 2 diabetes.
properties
IUPAC Name |
1-[4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-12(17)16-8-5-10(6-9-16)13(18)11-4-7-14-15(11)2/h3-4,7,10,13,18H,1,5-6,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBCFGAFBQYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCN(CC2)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
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